L-serine
Overview
Description
L-serine is a non-essential amino acid that plays a crucial role in various physiological processes. It is involved in protein synthesis, cell proliferation, and the formation of important biomolecules such as phosphoglycerides, sphingolipids, and phosphatidylserine . This compound is also a precursor for the synthesis of other amino acids like glycine and cysteine . It is predominantly found in the central nervous system, where it supports neuronal development and function .
Biochemical Analysis
Biochemical Properties
Serine participates in numerous biochemical reactions. It interacts with enzymes such as serine acetyltransferase and cysteine synthase, which are involved in the final step of cysteine biosynthesis . The nature of these interactions involves the transfer of an acetyl group from serine to other molecules, facilitating various metabolic processes .
Molecular Mechanism
At the molecular level, serine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, in the case of serine acetyltransferase, serine acts as a substrate for the enzyme, contributing to the synthesis of cysteine .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-serine can be synthesized through several chemical routes. One common method involves the reaction of formaldehyde with glycine, which produces serine along with some by-products . Another method uses beta-chloropropionic acid as a starting material, which undergoes nitrification, reduction, and hydrolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs fermentation techniques using genetically modified microorganisms such as Escherichia coli. These bacteria are engineered to overproduce this compound by optimizing the carbon-nitrogen ratio in the fermentation medium . This method is advantageous due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: L-serine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxypyruvate.
Reduction: It can be reduced to form 3-phosphoglycerate.
Substitution: this compound can participate in substitution reactions to form derivatives like phosphatidylserine.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride.
Substitution: Often involves reagents like phosphoric acid for the formation of phosphatidylserine.
Major Products:
Hydroxypyruvate: Formed through oxidation.
3-Phosphoglycerate: Formed through reduction.
Phosphatidylserine: Formed through substitution reactions.
Scientific Research Applications
L-serine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying enzyme mechanisms.
Biology: Plays a role in cell culture media to support cell growth and proliferation.
Medicine: Investigated for its neuroprotective effects in treating neurological diseases such as Alzheimer’s disease, epilepsy, and schizophrenia
Mechanism of Action
L-serine exerts its effects through several mechanisms:
Activation of Glycine Receptors: Enhances neurotransmitter synthesis and neuroprotection.
Upregulation of PPAR-γ: Results in anti-inflammatory effects and improved cognitive function.
Regulation of Cytokine Release: Modulates inflammatory responses in the brain, promoting neuroprotection and remyelination.
Comparison with Similar Compounds
L-serine can be compared with other similar compounds such as D-serine and phosphatidylserine:
Phosphatidylserine: A phospholipid derived from this compound, essential for cell membrane integrity and cognitive function.
Uniqueness of this compound: this compound is unique due to its dual role as a precursor for both glycine and cysteine, and its involvement in the synthesis of crucial biomolecules like sphingolipids and phosphatidylserine . Its neuroprotective properties and potential therapeutic applications in neurological diseases further highlight its significance .
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
Record name | serine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Serine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25821-52-7 | |
Record name | L-Serine homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25821-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID301031857, DTXSID60883230 | |
Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |
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Record name | L-Serine | |
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Molecular Weight |
105.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | L-Serine | |
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Record name | L-Serine | |
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Solubility |
SOL IN WATER; PRACTICALLY INSOL IN ABSOLUTE ALCOHOL, ETHER, INSOL IN BENZENE, ETHER, ETHANOL, Water solubility = 425 g/L at 25 °C, 425.0 mg/mL | |
Record name | Serine | |
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Record name | L-SERINE | |
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Record name | L-Serine | |
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Density |
1.6 g/cu cm @ 22 °C | |
Record name | L-SERINE | |
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Vapor Pressure |
0.00000004 [mmHg] | |
Record name | L-Serine | |
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Mechanism of Action |
L-Serine plays a role in cell growth and development (cellular proliferation). The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine. These bases when linked to the phosphate ester of pentose sugars are essential components of DNA and RNA and the end products of energy producing metabolic pathways, ATP and GTP. In addition, L-serine conversion to glycine via this same enzyme provides the one-carbon units necessary for production of the pyrimidine nucleotide, deoxythymidine monophosphate, also an essential component of DNA. | |
Record name | Serine | |
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Color/Form |
HEXAGONAL PLATES OR PRISMS, COLORLESS CRYSTALS | |
CAS No. |
56-45-1, 6898-95-9 | |
Record name | L-Serine | |
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Record name | Serine [USAN:INN] | |
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Record name | Serine | |
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Record name | L-Serine | |
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Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |
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Record name | L-Serine | |
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Record name | L-serine | |
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Record name | SERINE | |
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Record name | L-SERINE | |
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Record name | L-Serine | |
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Melting Point |
228 °C (decomposes), 228 °C | |
Record name | Serine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00133 | |
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Record name | L-SERINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Serine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is serine synthesized in living organisms?
A1: Serine biosynthesis can occur through multiple pathways. One prominent pathway involves the conversion of 3-phosphoglycerate, an intermediate in glycolysis, to serine. [, , ] This de novo synthesis pathway is particularly important in tissues like the brain. [] Another pathway involves the interconversion of serine and glycine. []
Q2: Can exogenous serine influence endogenous serine synthesis?
A2: Yes, studies using hepatocytes cultured with high selenium have shown that exogenous serine can inhibit the expression of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the de novo serine synthesis pathway. [] This suggests a feedback mechanism where exogenous serine can downregulate endogenous production. Interestingly, glycine, which can be converted to serine, also exhibits this inhibitory effect on PHGDH. []
Q3: What is the significance of serine transport across the blood-brain barrier?
A3: While it was previously thought that brain serine originated solely from glycolysis, research now suggests a critical role for serine transport from the blood. [] The transporter Slc38a5 has been identified as a major player in this process, particularly during early postnatal brain development. [] Disruptions to this transport system, such as Slc38a5 deletion in mice, result in developmental delays, motor dysfunction, and cellular abnormalities, highlighting the importance of external serine sources for the developing brain. []
Q4: How does serine interact with enzymes?
A4: Serine plays a critical role as part of the catalytic triad in serine proteases, a large family of proteolytic enzymes. [, , ] This triad, typically consisting of aspartate, histidine, and serine, works in concert to hydrolyze peptide bonds in target proteins. [, ]
Q5: What are some examples of how serine protease activity is regulated?
A5: Serine protease activity is tightly regulated to prevent uncontrolled proteolysis. One mechanism involves specific inhibitors, such as serpins, which form irreversible complexes with target proteases, effectively blocking their activity. [, ] In insects like Manduca sexta, a diverse array of serpin variants encoded by a single gene have been shown to target different proteases, highlighting the complex regulatory network governing these enzymes. []
Q6: Does serine phosphorylation play a role in signal transduction?
A6: Yes, serine phosphorylation is a key regulatory mechanism in various signaling pathways. For example, phosphorylation of serine residues on the mRNA cap-binding protein eIF-4E is known to influence the initiation of protein translation. [] Additionally, phosphorylation of serine 780 on Signal Transducer and Activator of Transcription 5a (STAT5a) by Extracellular signal-regulated kinases (ERK) has been shown to modulate growth hormone-induced transcriptional activation. []
Q7: Are there examples of serine phosphorylation influencing enzyme activity?
A7: Yes, phosphorylation of oleosin, a protein found in oil bodies of plants, provides a compelling example. [] A serine/threonine/tyrosine protein kinase has been shown to phosphorylate oleosin, impacting its dual enzymatic activities: monoacylglycerol acyltransferase and phospholipase A2. [] This phosphorylation-dependent regulation highlights the intricate control mechanisms governing enzyme function.
Q8: Can the non-protein amino acid β-N-methylamino-L-alanine (BMAA) interfere with serine's role in proteins?
A8: Yes, research suggests that BMAA can be mistakenly incorporated into human proteins in place of serine. [] This substitution can disrupt protein folding and promote aggregation, potentially contributing to neurodegenerative diseases. [] The ability of serine to inhibit BMAA misincorporation further supports this hypothesis, highlighting a possible link between environmental BMAA exposure and neurodegeneration. []
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